7-Chlorobenzo[b]thiophene
Overview
Description
7-Chlorobenzo[b]thiophene is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure. It is a derivative of benzo[b]thiophene, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring. The presence of the chlorine atom at the 7th position of the benzo[b]thiophene ring system imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
7-Chlorobenzo[b]thiophene is a synthetic compound that has been studied for its potential biological activities . .
Mode of Action
It is synthesized from aryne precursors and alkynyl sulfides . The synthesis involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
Thiophene and its derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Pharmacokinetics
In silico adme properties of similar compounds have been determined, and they showed excellent drug-like properties with no violations to lipinski, veber, and muegge filters .
Result of Action
Similar compounds have shown antiproliferative activities on cancer cell lines .
Action Environment
The synthesis of this compound involves environmentally benign methodology, uses ethanol as the solvent, and results in 3-halo substituted benzo[b]thiophene structures in very high yields .
Biochemical Analysis
Biochemical Properties
7-Chlorobenzo[b]thiophene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities . These interactions are primarily due to the compound’s ability to form stable complexes with various biomolecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with their signaling pathways and inducing apoptosis . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, thereby affecting cellular proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and inhibit their activity, leading to changes in metabolic pathways. For example, it has been shown to inhibit kinases, which are enzymes that play a crucial role in cell signaling and regulation . This inhibition can result in the suppression of cell growth and proliferation. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter the levels of metabolites within cells. For instance, the compound has been shown to inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to changes in cellular metabolism . These interactions can have significant implications for the compound’s therapeutic potential and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within the body . Its localization and accumulation in certain tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport mechanisms of this compound is essential for optimizing its use in clinical settings.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Chlorobenzo[b]thiophene can be synthesized through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzaldehyde with mercaptoacetic acid under alkaline conditions, followed by cyclization and decarboxylation to yield this compound . Another method involves the use of 3-chloro-2-mercaptobenzoic acid as a precursor, which undergoes cyclization to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 7-substituted benzo[b]thiophene derivatives with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzo[b]thiophene derivatives.
Scientific Research Applications
7-Chlorobenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the chlorine substitution.
7-Nitrobenzo[b]thiophene: A derivative with a nitro group at the 7th position.
3-Chlorobenzo[b]thiophene: A derivative with a chlorine atom at the 3rd position.
Uniqueness
7-Chlorobenzo[b]thiophene is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other derivatives. This unique substitution pattern allows for selective functionalization and exploration of diverse chemical and biological properties .
Properties
IUPAC Name |
7-chloro-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWIITWUDNYXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453774 | |
Record name | 7-CHLORO-BENZO[B]THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90407-14-0 | |
Record name | 7-CHLORO-BENZO[B]THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis pathways for 7-Chlorobenzo[b]thiophene?
A1: Two primary synthetic routes for this compound are described in the literature []:
Q2: What is the significance of using hexamethylphosphoric triamide in the synthesis of this compound?
A2: Hexamethylphosphoric triamide (HMPA) plays a crucial role in achieving high selectivity during the synthesis of this compound via the 2,3-dichlorobenzaldehyde route []. HMPA acts as a polar aprotic solvent, favoring SN2 reactions. Its presence promotes the selective nucleophilic attack of the sulfur nucleophile on the chlorine at the 2-position of 2,3-dichlorobenzaldehyde, minimizing unwanted side reactions and improving the yield of the desired product.
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